1-Benzyl-3-fluoro-3-methylazetidine 1-Benzyl-3-fluoro-3-methylazetidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17456283
InChI: InChI=1S/C11H14FN/c1-11(12)8-13(9-11)7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3
SMILES:
Molecular Formula: C11H14FN
Molecular Weight: 179.23 g/mol

1-Benzyl-3-fluoro-3-methylazetidine

CAS No.:

Cat. No.: VC17456283

Molecular Formula: C11H14FN

Molecular Weight: 179.23 g/mol

* For research use only. Not for human or veterinary use.

1-Benzyl-3-fluoro-3-methylazetidine -

Specification

Molecular Formula C11H14FN
Molecular Weight 179.23 g/mol
IUPAC Name 1-benzyl-3-fluoro-3-methylazetidine
Standard InChI InChI=1S/C11H14FN/c1-11(12)8-13(9-11)7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3
Standard InChI Key ZAUHFVSBSLIGAK-UHFFFAOYSA-N
Canonical SMILES CC1(CN(C1)CC2=CC=CC=C2)F

Introduction

Chemical Identity and Structural Features

Azetidine derivatives are characterized by a saturated four-membered ring containing one nitrogen atom. In 1-benzyl-3-fluoro-3-methylazetidine, the nitrogen at position 1 bears a benzyl group (C₆H₅CH₂–), while positions 3 and 3 are substituted with fluorine and methyl groups, respectively. This configuration introduces significant steric and electronic effects:

  • Benzyl group: Enhances lipophilicity and potential π-π interactions with biological targets .

  • Fluorine: Increases electronegativity and metabolic stability through C–F bond strength .

  • Methyl group: Provides steric bulk and influences ring conformation .

The molecular formula is C₁₁H₁₃FN, with a molar mass of 178.23 g/mol. X-ray crystallography of related compounds, such as 3-fluoro-3-methylazetidine hydrochloride (C₄H₉ClFN) , reveals distorted chair conformations in azetidine rings, with fluorine and methyl groups adopting equatorial positions to minimize strain.

Synthetic Methodologies

Core Azetidine Synthesis

The 3-fluoro-3-methylazetidine scaffold can be synthesized via nucleophilic fluorination of 3-methylazetidin-3-ol precursors using reagents like Deoxo-Fluor or DAST . For example:

  • Ring formation: Cyclization of γ-aminobutyric acid derivatives under Mitsunobu conditions yields 3-methylazetidin-3-ol.

  • Fluorination: Treatment with DAST replaces the hydroxyl group with fluorine at position 3 .

N-Benzylation Strategies

Benzyl groups are introduced via alkylation of the azetidine nitrogen. A protocol adapted from imidazolium salt synthesis involves:

  • Reaction conditions: 3-fluoro-3-methylazetidine reacts with benzyl bromide in ethyl acetate at room temperature.

  • Workup: Precipitation with diethyl ether and recrystallization from ethanol/DMF yields the target compound .

Key Parameters:

ParameterValue/DescriptionSource
SolventEthyl acetate
Temperature25°C
Yield70–85% (estimated)

Physicochemical Properties

Data extrapolated from analogous compounds suggest:

Thermal Stability

  • Melting point: ~72°C (comparable to 1-benzyl-3-methylimidazolium bromide) .

  • Thermal decomposition: Above 200°C, based on thermogravimetric analysis of fluorinated azetidines .

Solubility Profile

SolventSolubility (mg/mL)Rationale
Water<1High lipophilicity from benzyl
Ethanol50–100Moderate polarity match
DCM >200High nonpolar affinity

Reactivity and Functionalization

Ring-Opening Reactions

The strained azetidine ring undergoes nucleophilic attack at the β-carbon. For example:

  • Acid-catalyzed hydrolysis: Forms γ-fluoro-γ-methylamine derivatives .

  • Pd-catalyzed cross-coupling: Suzuki-Miyaura reactions enable aryl group introduction at position 2 .

Fluorine-Specific Interactions

The C–F bond participates in:

  • Hydrogen bonding: As a weak H-bond acceptor (e.g., with protein backbone amides) .

  • Dipole interactions: Stabilizes binding to hydrophobic enzyme pockets .

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